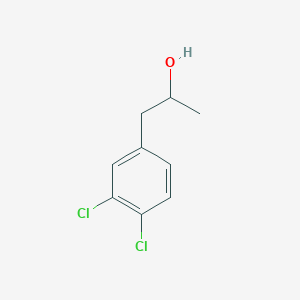
1-(3,4-Dichlorophenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-2-propanol, also known as DCPIP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DCPIP has been used in various fields of research including biochemistry, pharmacology, and physiology due to its unique properties and functions.
科学的研究の応用
1-(3,4-Dichlorophenyl)-2-propanol has been widely used in scientific research due to its ability to act as an electron acceptor in redox reactions. It has been used as an indicator for the presence of ascorbic acid, which is an important antioxidant in the body. This compound has also been used to measure the activity of enzymes such as peroxidases and catalases. In addition, this compound has been used to study the metabolism of drugs and toxins in the liver.
作用機序
1-(3,4-Dichlorophenyl)-2-propanol acts as an electron acceptor in redox reactions. It can be reduced by the transfer of electrons from other molecules. In the presence of ascorbic acid, this compound is reduced to a colorless form, indicating the presence of ascorbic acid. This compound can also be reduced by enzymes such as peroxidases and catalases, which transfer electrons to this compound during their catalytic cycle.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is not metabolized by the body and is excreted unchanged in the urine. This compound is considered to be safe for use in scientific research, and no adverse effects have been reported.
実験室実験の利点と制限
1-(3,4-Dichlorophenyl)-2-propanol has several advantages for use in lab experiments. It is stable and has a long shelf life. It is also relatively inexpensive and easy to synthesize. This compound can be used in a variety of assays and experiments due to its ability to act as an electron acceptor in redox reactions. However, this compound has some limitations. It is not suitable for use in vivo as it cannot penetrate cell membranes. This compound is also not specific to any particular enzyme or molecule, and its reduction can be affected by other factors such as pH and temperature.
将来の方向性
There are several future directions for research involving 1-(3,4-Dichlorophenyl)-2-propanol. One area of research is the development of new assays and experiments using this compound. Researchers can explore new applications for this compound in the study of enzymes, antioxidants, and other molecules. Another area of research is the modification of this compound to improve its specificity and sensitivity for certain molecules or enzymes. Researchers can also investigate the use of this compound in drug discovery and development, as it can be used to study the metabolism of drugs and toxins in the liver.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and functions. It is used as an electron acceptor in redox reactions and has been used in various fields of research including biochemistry, pharmacology, and physiology. This compound has several advantages for use in lab experiments, including its stability, low cost, and versatility. However, it also has some limitations, such as its lack of specificity and inability to penetrate cell membranes. There are several future directions for research involving this compound, including the development of new assays and experiments, modification of this compound, and investigation of its use in drug discovery and development.
合成法
1-(3,4-Dichlorophenyl)-2-propanol can be synthesized through several methods including the reaction of 3,4-dichlorophenylacetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4-dichlorophenylacetic acid with isopropyl magnesium bromide followed by oxidation with hydrogen peroxide. The yield of this compound using these methods is generally high, and the purity can be improved through recrystallization.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCWDFUOVNOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)

![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)
![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)
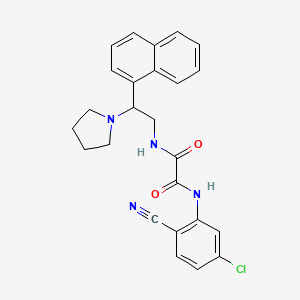
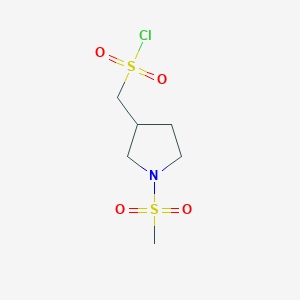
![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)
![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)
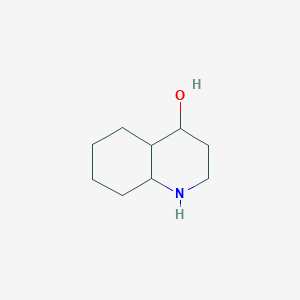
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)
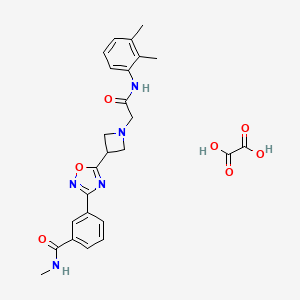
![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)